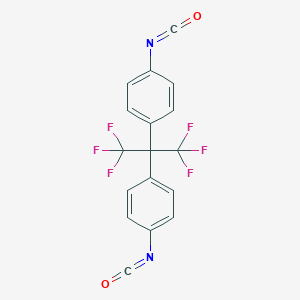
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of cyclopropane, featuring an aldehyde group and an acetyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of cyclopropanecarboxylic acid derivatives followed by acetylation. This approach allows for the large-scale production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid
Reduction: Cyclopropanemethanol
Substitution: Various substituted cyclopropane derivatives
Applications De Recherche Scientifique
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of biomolecules .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be compared with other similar compounds, such as:
Cyclopropanecarboxaldehyde: Lacks the acetyl group, resulting in different reactivity and applications.
Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and uses.
Cyclopropanecarboxylic acid:
The uniqueness of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) lies in its combination of an aldehyde and an acetyl group on the cyclopropane ring, providing distinct reactivity and versatility in various chemical and biological contexts.
Propriétés
IUPAC Name |
1-acetylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERQXFNYYVIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)




![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)

